molecular formula C20H18N2O5S B2508454 methyl 4-({[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamoyl}formamido)benzoate CAS No. 2034408-05-2

methyl 4-({[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamoyl}formamido)benzoate

Cat. No.: B2508454
CAS No.: 2034408-05-2
M. Wt: 398.43
InChI Key: SUKJGWZFODCSOA-UHFFFAOYSA-N
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Description

Methyl 4-({[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamoyl}formamido)benzoate is a complex organic compound featuring a benzothiophene moiety. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring, known for their diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamoyl}formamido)benzoate typically involves multi-step organic reactions. One common route includes the formation of the benzothiophene core, followed by functionalization to introduce the hydroxyethyl and carbamoyl groups. The final step involves esterification to form the methyl benzoate ester .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamoyl}formamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions such as halogens or nitro groups .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while substitution reactions on the benzothiophene ring could introduce various functional groups .

Scientific Research Applications

Methyl 4-({[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamoyl}formamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-({[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes or receptors, modulating their activity. The hydroxyethyl and carbamoyl groups can form hydrogen bonds with target molecules, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamoyl}formamido)benzoate is unique due to its combination of a benzothiophene core with hydroxyethyl and carbamoyl functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 4-[[2-[[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]amino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S/c1-27-20(26)12-6-8-13(9-7-12)22-19(25)18(24)21-10-16(23)15-11-28-17-5-3-2-4-14(15)17/h2-9,11,16,23H,10H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKJGWZFODCSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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